tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2. It is a piperidine derivative that features a tert-butyl group, an ethylamino group, and a carboxylate ester. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate is unique due to its specific structural features, including the presence of both a tert-butyl group and an ethylamino group. These features contribute to its distinct reactivity and applications compared to other similar compounds.
Biological Activity
tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring, which is a common motif in various bioactive molecules. Its structure can be described as follows:
- Chemical Formula : C13H22N2O2
- Molecular Weight : 238.33 g/mol
- CAS Number : 123855-51-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, modulating various biochemical pathways. The detailed mechanism involves:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence synaptic transmission and neuronal activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticonvulsant Activity : Preliminary studies suggest that compounds with similar piperidine structures have shown anticonvulsant effects, indicating potential for treating epilepsy .
- Antiviral Properties : Analogues of this compound have demonstrated antiviral activity against human coronaviruses, suggesting that it may inhibit viral replication .
- Cytotoxicity : The compound's derivatives have been evaluated for cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell proliferation .
Structure-Activity Relationship (SAR)
The SAR analysis of piperidine derivatives reveals that modifications to the piperidine ring and substituents significantly influence biological activity. Key findings include:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the aromatic rings enhances or diminishes activity against specific targets.
- Chain Length Variability : Variations in the ethylamino chain length impact the binding affinity to target proteins.
Table 1: Summary of Biological Activities and SAR Insights
Activity Type | Observed Effects | Key Structural Features |
---|---|---|
Anticonvulsant | Significant reduction in seizure frequency | Piperidine ring with specific substitutions |
Antiviral | Inhibition of viral replication | Presence of alkyl groups |
Cytotoxicity | Inhibition of cancer cell growth | Modifications on the piperidine scaffold |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticonvulsant Study : A derivative similar to this compound was tested in a rodent model, demonstrating a significant reduction in seizure duration compared to control groups .
- Antiviral Activity Against SARS-CoV-2 : A series of piperidine derivatives were screened for antiviral properties, revealing that modifications to the nitrogen substituent enhanced activity against SARS-CoV-2 by up to two-fold compared to unmodified analogues .
- Cytotoxicity Testing : Compounds were evaluated against HepG2 liver cancer cells, with some derivatives showing IC50 values comparable to standard chemotherapeutics like doxorubicin .
Properties
IUPAC Name |
tert-butyl 2-(ethylaminomethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-14-10-11-8-6-7-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPZZKUZHMYHOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCCN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693568 |
Source
|
Record name | tert-Butyl 2-[(ethylamino)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-04-4 |
Source
|
Record name | tert-Butyl 2-[(ethylamino)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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